Cholinesterase Inhibitory Potency: C2-Ethyl vs. C2-Isopropyl Comparison
A 2025 medicinal chemistry study evaluated imidazo[2,1-b][1,3,4]thiadiazole derivatives as cholinesterase inhibitors [1]. Within this series, compound 5d (structure: 2-isopropylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxamide derivative) exhibited an AChE IC₅₀ of 38.2 ± 2.1 µM and a BuChE IC₅₀ of 42.7 ± 3.5 µM [2]. The C2-ethyl analog (compound 5c in the same study) demonstrated approximately 2.6-fold improved AChE potency (IC₅₀ = 14.8 ± 1.6 µM) and 3.1-fold improved BuChE potency (IC₅₀ = 13.9 ± 1.8 µM) [3].
| Evidence Dimension | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitory potency |
|---|---|
| Target Compound Data | AChE IC₅₀ = 14.8 ± 1.6 µM; BuChE IC₅₀ = 13.9 ± 1.8 µM (for C2-ethyl derivative) |
| Comparator Or Baseline | C2-isopropyl derivative: AChE IC₅₀ = 38.2 ± 2.1 µM; BuChE IC₅₀ = 42.7 ± 3.5 µM |
| Quantified Difference | 2.6-fold more potent against AChE; 3.1-fold more potent against BuChE |
| Conditions | Ellman's spectrophotometric assay; AChE from electric eel; BuChE from equine serum; pH 8.0 phosphate buffer |
Why This Matters
The 2.6-3.1× potency advantage of the C2-ethyl over C2-isopropyl substituent directly informs compound selection for cholinesterase-targeted lead optimization programs.
- [1] Du WR, Wang YX, Zhou XW, Lan Y, Wei BB, Guo XY, Wang XK, Ma ZY. Design, synthesis, biological evaluation, and in silico studies of imidazo[2,1-b][1,3,4]thiadiazole derivatives as cholinesterase inhibitors. Med Chem Res, 2025. View Source
- [2] Med Chem Res, 2025. Data on C2-isopropyl derivative (compound 5d) cholinesterase inhibition. View Source
- [3] Med Chem Res, 2025. Data on C2-ethyl derivative (compound 5c) cholinesterase inhibition. View Source
